Thiol-PEG5-alcohol

PROTAC linker optimization Bioconjugation Drug delivery

Optimizing linker length in PROTACs or bioconjugates often fails with off-the-shelf PEG3 or PEG6 analogs. Thiol-PEG5-alcohol provides the validated intermediate spacer (13 rotatable bonds, MW 254.34) that balances ternary complex formation and entropic penalty. - **Precise Spacer Control**: PEG5 length (vs PEG3/PEG4/PEG6) prevents impaired degradation efficiency or altered steric properties. - **Dual Orthogonal Reactivity**: Thiol for maleimide coupling to antibodies/proteins; hydroxyl for further derivatization. - **Supply Assurance**: ≥95% purity, solid form, shipped on blue ice. Bulk research quantities available.

Molecular Formula C10H22O5S
Molecular Weight 254.35 g/mol
CAS No. 248582-03-8
Cat. No. B15544091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiol-PEG5-alcohol
CAS248582-03-8
Molecular FormulaC10H22O5S
Molecular Weight254.35 g/mol
Structural Identifiers
InChIInChI=1S/C10H22O5S/c11-1-2-12-3-4-13-5-6-14-7-8-15-9-10-16/h11,16H,1-10H2
InChIKeyPPCQZRZMZBOKIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiol-PEG5-alcohol Overview


Thiol-PEG5-alcohol (HS-PEG5-OH) is a heterobifunctional polyethylene glycol (PEG) linker comprising a five-ethylene-glycol-unit (PEG5) spacer with a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group . It is commercially available as a monodisperse compound with molecular formula C₁₀H₂₂O₅S and molecular weight 254.34 g/mol, functioning primarily as a linker for the synthesis of proteolysis-targeting chimeras (PROTACs) and for bioconjugation applications in drug delivery and surface modification [1]. The compound is typically supplied as a solid at room temperature, requires storage at -20°C, and should be protected from moisture and light during handling [2].

Thiol-PEG5-alcohol Chain-Length Specificity


Thiol-PEG-alcohol linkers are not interchangeable components; the specific number of ethylene glycol repeating units (denoted by 'n' in PEGn) directly determines the spacer length, molecular weight, hydrodynamic radius, and consequent physicochemical and functional properties of the final conjugate . Substituting Thiol-PEG5-alcohol with a shorter analog (e.g., PEG3 or PEG4) reduces the distance between conjugated moieties, potentially impairing ternary complex formation in PROTACs or restricting accessibility in surface-functionalized materials; conversely, a longer analog (e.g., PEG6 or PEG8) increases the spacer length and molecular volume, which may alter solubility, flexibility, and steric properties in ways that require re-optimization of the conjugate's biological or material performance . The evidence below quantifies these differences to support rational selection.

Thiol-PEG5-alcohol Comparative Performance


Chain Flexibility Comparison

The five-unit PEG5 spacer in Thiol-PEG5-alcohol provides an intermediate chain length with 13 rotatable bonds, positioning its conformational flexibility between shorter PEG3/PEG4 linkers and longer PEG6 linkers [1]. This intermediate flexibility is critical for applications requiring a balance between sufficient spatial separation of conjugated moieties and the avoidance of excessive chain entanglement or entropic penalty [2]. In PROTAC linker optimization, spacer length directly influences ternary complex formation efficiency and degradation potency, with optimal linker length varying by target protein and recruited E3 ligase pair .

PROTAC linker optimization Bioconjugation Drug delivery

Molecular Weight Comparison

Thiol-PEG5-alcohol has a molecular weight of 254.34 g/mol, which is intermediate within the homologous series of thiol-PEG-alcohol linkers: Thiol-PEG3-alcohol (166.24 g/mol), Thiol-PEG4-alcohol (210.29 g/mol), and Thiol-PEG6-alcohol (298.40 g/mol) . This 254.34 g/mol value represents a 53% increase in mass relative to the PEG3 analog and a 15% decrease relative to the PEG6 analog . The molecular weight directly affects molar calculations for stoichiometric conjugation reactions and contributes to the overall size of the final bioconjugate, which influences pharmacokinetic properties such as renal clearance and tissue distribution in vivo [1].

PROTAC synthesis Analytical chemistry Quality control

Aqueous Solubility and Hydrophilicity

Thiol-PEG5-alcohol exhibits a calculated partition coefficient (LogP) of -0.8, indicating significant hydrophilic character that favors solubility in aqueous media [1]. The PEG5 spacer length contributes a polar surface area (tPSA) of 58.2 Ų and six hydrogen bond acceptor sites, which collectively enhance water compatibility and reduce nonspecific hydrophobic interactions in biological environments . This hydrophilic property is a class-level feature shared by PEG-based linkers but quantitatively scales with chain length; shorter PEG3 and PEG4 analogs exhibit reduced polar surface area and hydrogen bond acceptor capacity, while longer PEG6 and PEG8 analogs provide incrementally higher hydrophilicity .

PROTAC linker solubility Aqueous bioconjugation Drug delivery

Thiol-PEG5-alcohol Applications


PROTAC Linker Optimization

The five-unit PEG5 spacer in Thiol-PEG5-alcohol provides an intermediate chain length (13 rotatable bonds) that balances sufficient spatial separation for ternary complex formation with minimized entropic penalty, as supported by the rotatable bond count comparison across the PEG3, PEG4, and PEG6 series [1]. This property is directly relevant for PROTAC development where linker length optimization is a critical parameter affecting degradation efficiency and selectivity . The intermediate molecular weight (254.34 g/mol) and hydrophilic character (LogP = -0.8) further support aqueous-phase conjugation chemistry compatible with protein ligand handling .

ADC and Protein Bioconjugation

Thiol-PEG5-alcohol provides a thiol group for selective conjugation to maleimide-activated antibodies or proteins via thiol-maleimide chemistry, while the hydroxyl group enables orthogonal functionalization or serves as a handle for further derivatization [1]. The PEG5 spacer length is intermediate among commercially available thiol-PEG-alcohol linkers (molecular weight 254.34 g/mol versus 166.24 g/mol for PEG3 and 298.40 g/mol for PEG6), offering a defined spatial separation that can influence drug-to-antibody ratio (DAR) control and conjugate stability .

Nanoparticle and Surface Functionalization

The hydrophilic PEG5 chain (LogP = -0.8, tPSA = 58.2 Ų) provides a defined spacer for functionalizing gold nanoparticles, quantum dots, or polymeric surfaces through thiol-metal coordination chemistry [1]. The five-unit PEG length yields a controlled surface layer thickness intermediate between shorter PEG3/PEG4 and longer PEG6 coatings, allowing tunable control over nonspecific protein adsorption and colloidal stability . The rotatable bond count of 13 provides conformational flexibility that supports dense surface packing while maintaining hydration layer integrity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiol-PEG5-alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.